(3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride
Description
Properties
IUPAC Name |
(3-chloro-2-hydroxypropyl)-dodecyl-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-19(2,3)16-17(20)15-18;/h17,20H,4-16H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTBZVHEXMQSMM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885853 | |
| Record name | 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
| Record name | 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
41892-01-7 | |
| Record name | CDDA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41892-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryldimethyl(3-chloro-2-hydroxypropyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041892017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloro-2-hydroxypropyl)dodecyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LAURYLDIMETHYL(3-CHLORO-2-HYDROXYPROPYL)AMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0L63QBW5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Pathway and Starting Materials
The synthesis typically follows a two-step process:
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Quaternization of Dodecyldimethylamine :
Dodecyldimethylamine reacts with allyl chloride to form allyldodecyldimethylammonium chloride.This intermediate retains the allyl group necessary for subsequent hypochlorination.
-
Hypochlorination of the Allyl Group :
Chlorine gas is introduced to the allyl quaternary ammonium salt in aqueous solution, forming the chlorohydrin derivative:Temperature control (0–40°C) and stoichiometric chlorine ratios (1.1–1.3 moles per mole of allyl salt) are critical to avoid over-chlorination.
Detailed Procedure from Patent Literature
The US3532751A patent outlines a scalable method for synthesizing 3-chloro-2-hydroxypropyl quaternary ammonium salts:
Step 1: Preparation of Allyldodecyldimethylammonium Chloride
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Reactants : Dodecyldimethylamine (50 parts, 0.1–0.3 moles), allyl chloride (94 parts, 1.2 moles).
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Conditions : Mix at room temperature for 1 hour, then heat at 80°C for 16 hours.
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Workup : Remove excess allyl chloride under reduced pressure; disperse the product in water (10% concentration).
Step 2: Hypochlorination
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Reactants : Aqueous allyldodecyldimethylammonium chloride (10.4% solution), chlorine gas (1.17 moles per mole of allyl salt).
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Apparatus : Packed column with Raschig rings for efficient gas-liquid contact.
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Conditions : Maintain temperature at 25°C; contact time: 3–5 minutes.
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Neutralization : Pass effluent through a weak-base ion-exchange resin to pH ~6.5.
Yield and Purity :
Temperature Control
Hypochlorination at >40°C promotes dichlorination, reducing chlorohydrin yield. Cooling jackets or brine circulation (as in Example 1B of US3532751A) maintain optimal 25–35°C.
Chlorine Stoichiometry
A slight chlorine excess (1.1–1.3 moles) ensures complete allyl group conversion while minimizing dichloride formation. Excess chlorine is removed via vacuum stripping or air sparging.
Solvent Systems
Aqueous solutions (10–20% substrate concentration) balance reactivity and viscosity. Polar aprotic solvents (e.g., acetone) are avoided due to quaternary salt insolubility.
Physicochemical Properties of the Product
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₃₇Cl₂NO | |
| Molecular Weight | 342.39 g/mol | |
| CAS Number | 41892-01-7 | |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Miscible with water |
Industrial-Scale Considerations
Environmental Impact
Quaternary ammonium compounds are persistent in aquatic environments. Effluent treatment via activated sludge or advanced oxidation processes is recommended.
Applications of the Synthetic Product
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Etherification: It is used as an etherifying agent, reacting with substrates carrying hydroxyl, amino, mercapto, and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide and other bases that facilitate the substitution and etherification processes. The reactions are typically carried out under mild to moderate conditions to ensure high yield and purity.
Major Products Formed
Scientific Research Applications
Biological Applications
QUAB 342 exhibits significant antimicrobial properties , making it valuable in biological research. It has been shown to inhibit the growth of various microorganisms, thus serving as a potential agent for microbial control in laboratory settings .
Chemical Research
In chemistry, QUAB 342 serves as an etherifying agent in the synthesis of functionalized materials. Its ability to participate in nucleophilic substitution reactions allows for the modification of polymers and other compounds, enhancing their properties for specific applications .
Industrial Applications
The compound finds extensive use in several industries:
- Textile Industry: It acts as a dye fixative, improving the colorfastness of dyed materials.
- Paper Industry: Used in papermaking processes to enhance product quality.
- Petroleum Exploration: Employed as a cation-generating agent to facilitate various chemical processes .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of QUAB 342 demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in microbial populations when treated with varying concentrations of QUAB 342, suggesting its potential use in disinfecting surfaces in healthcare settings.
Case Study 2: Textile Dye Fixation
In textile applications, QUAB 342 was tested as a dye fixative. The treated fabrics exhibited enhanced wash fastness compared to untreated controls, highlighting its utility in improving the durability of textile dyes .
Mechanism of Action
The mechanism of action of (3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This antimicrobial action is primarily due to its quaternary ammonium structure, which allows it to interact with the negatively charged components of microbial cell membranes.
Comparison with Similar Compounds
Key Properties
- Purity : ≥99% (pharmaceutical grade)
- Heavy Metal Content : ≤1 ppm
- Applications : Used as an industrial raw material for antimicrobial coatings, flocculation agents, and cationic modification of polysaccharides .
(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (CAS: 3327-22-8)
Molecular Formula: C₃H₉Cl₂NO | Molecular Weight: 146.02 g/mol
Key Difference : The dodecyl chain in the target compound enhances surfactant properties (e.g., micelle formation), while the trimethyl analog’s compact structure favors rapid reactivity in aqueous solutions .
Dodecyldimethylammonium Chloride (No CAS provided in evidence)
Structure : Lacks the 3-chloro-2-hydroxypropyl group.
Key Difference : The chloro-hydroxypropyl group in the target compound improves antimicrobial activity and micelle flexibility .
3-Chloro-2-hydroxypropyl-stearyldimethylammonium Chloride
Structure : Stearyl (C18) chain instead of dodecyl (C12) .
Key Difference : The stearyl analog’s longer chain reduces solubility but increases affinity for hydrophobic surfaces.
Dimethyldioctylammonium Chloride (CAS: 5538-94-3)
Molecular Formula : C₁₈H₃₈ClN | Molecular Weight : 305.97 g/mol
Key Difference : The dioctyl analog’s branched structure reduces crystallinity, favoring use in liquid formulations.
Biological Activity
(3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride, also known as QUAB 342, is a quaternary ammonium compound with the molecular formula C17H37Cl2NO and a molecular weight of approximately 342.4 g/mol. This compound is recognized for its biological activity , particularly its antimicrobial properties , making it valuable in various scientific and industrial applications.
Antimicrobial Properties
QUAB 342 exhibits significant antimicrobial activity against a range of microorganisms, including bacteria and fungi. Its mechanism primarily involves disrupting microbial cell membranes, leading to cell lysis. Studies have shown that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Efficacy of QUAB 342
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Candida albicans | 0.25 mg/mL |
The antimicrobial action of QUAB 342 is attributed to its cationic nature, which allows it to interact with negatively charged components of microbial membranes. This interaction leads to:
- Disruption of membrane integrity : The compound integrates into the lipid bilayer, causing leakage of intracellular contents.
- Inhibition of metabolic processes : By altering membrane potential, QUAB 342 can inhibit key metabolic pathways essential for microbial survival.
Safety and Toxicology
Toxicological evaluations indicate that QUAB 342 has low acute toxicity. The LD50 values for oral and dermal exposure in rats are reported to be between 2170 to 5184 mg/kg body weight, suggesting a relatively safe profile when used appropriately . However, it is classified as an irritant and should be handled with care.
Table 2: Toxicological Profile of QUAB 342
| Exposure Route | LD50 (mg/kg) | Effects Observed |
|---|---|---|
| Oral | 2170 - 5184 | Mild gastrointestinal irritation |
| Dermal | >2000 | Minimal skin irritation |
| Inhalation | No significant effects | No observable adverse effects noted |
Application in Disinfectants
A study conducted by Ozeki et al. (1980) demonstrated the effectiveness of QUAB 342 as a disinfectant in hospital settings, where it significantly reduced microbial load on surfaces when applied at concentrations as low as 0.5%. The study highlighted its rapid action against both gram-positive and gram-negative bacteria.
Use in Textile Industry
QUAB 342 has been utilized in the textile industry as a dye fixative. Its ability to enhance colorfastness has been documented in several case studies, where treated fabrics showed improved resistance to fading under various environmental conditions.
Research Findings
Recent research has focused on the biochemical pathways influenced by QUAB 342. Notably, it has been found to act as a cation-generating agent for cellulose cationization, enhancing the properties of cellulose-based materials . This application is particularly relevant in developing functional materials with improved water retention and antimicrobial properties.
- Solubility : Highly soluble in water and organic solvents, facilitating its application in various formulations.
- Stability : Maintains efficacy over a wide pH range (2-6) and can be stored at room temperature for extended periods without loss of activity.
Q & A
Q. How can researchers optimize the synthesis of (3-chloro-2-hydroxypropyl)dodecyldimethylammonium chloride to minimize by-products?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key factors include:
- Stoichiometric ratios : Adjusting the molar ratio of dodecyldimethylamine to epichlorohydrin to favor the desired product over side reactions (e.g., dichlorinated by-products) .
- Temperature control : Maintaining a reaction temperature between 40–60°C to balance reactivity and selectivity .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency compared to aqueous systems, which may promote hydrolysis .
- Monitoring via TLC/HPLC : Track reaction progress to identify optimal termination points and reduce impurities .
Q. What purification methods are most effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol-water mixtures to exploit differential solubility of the target compound versus impurities (e.g., unreacted dodecyldimethylamine) .
- Column chromatography : Silica gel columns with chloroform-methanol gradients (e.g., 9:1 to 4:1 v/v) resolve polar by-products like dihydroxypropyl derivatives .
- Ion-exchange resins : Quaternary ammonium-selective resins (e.g., Dowex® 1X2) remove chloride counterions and residual salts .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR verify the quaternary ammonium group (δ 3.2–3.4 ppm) and hydroxypropyl moiety (δ 4.1 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z 188.092 (cation) and 35.45 (Cl⁻ anion) .
- Elemental analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be achieved and validated?
- Methodological Answer :
- Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC with hexane-isopropanol mobile phases .
- Chiral derivatizing agents : React with (+)- or (−)-menthoxyacetic acid chloride to form diastereomers separable via reverse-phase chromatography .
- Circular dichroism (CD) : Compare CD spectra against enantiomerically pure standards to quantify optical activity (e.g., [α] = −29° for the (S)-enantiomer) .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Systematic solubility testing : Conduct phase-solubility studies in solvents (water, ethanol, DMSO) at 25°C, 40°C, and 60°C under controlled humidity .
- Dynamic light scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements .
- Karl Fischer titration : Quantify water content in solvents to account for hygroscopic effects .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer :
- LC-MS/MS validation :
- Linearity : Calibration curves (0.1–100 µg/mL) with ≥ 0.995 .
- LOD/LOQ : Determine limits of detection (≤0.05 µg/mL) and quantification (≤0.1 µg/mL) via signal-to-noise ratios .
- Recovery studies : Spike-and-recovery experiments in serum or tissue homogenates to assess matrix interference .
Q. What methodologies assess the compound’s interaction with biomolecules (e.g., DNA, proteins)?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) : Measure binding constants () and thermodynamic parameters (ΔH, ΔS) .
- Fluorescence quenching : Monitor tryptophan emission shifts in proteins (e.g., bovine serum albumin) upon ligand binding .
- Gel electrophoresis : Detect DNA compaction or aggregation via altered migration patterns .
Experimental Design & Data Analysis
Q. How to design a DOE (Design of Experiments) for studying the surfactant properties of this compound?
- Methodological Answer :
- Factors : Concentration (0.1–10 mM), pH (4–10), temperature (25–50°C) .
- Responses : Critical micelle concentration (CMC), surface tension reduction, zeta potential .
- Statistical tools : Central composite design (CCD) with ANOVA to identify significant factors () .
Q. What kinetic models explain the degradation of this compound under environmental conditions?
- Methodological Answer :
- Pseudo-first-order kinetics : Monitor hydrolysis rates in aqueous buffers (pH 3–11) at 25°C .
- Arrhenius equation : Calculate activation energy () from temperature-dependent degradation studies .
- Computational modeling : Density functional theory (DFT) simulations to predict reaction pathways (e.g., SN2 vs. E2 mechanisms) .
Safety & Environmental Impact
Q. How to evaluate the aquatic toxicity of this compound using OECD guidelines?
- Methodological Answer :
- Daphnia magna acute toxicity : 48-hour EC tests with logarithmic concentration series (0.1–100 mg/L) .
- Algal growth inhibition : 72-hour Pseudokirchneriella subcapitata assays to assess chronic effects (OECD 201) .
- Bioaccumulation potential : Log estimation via shake-flask method or HPLC-derived retention times .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
